![molecular formula C9H14O B14183163 [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol CAS No. 918403-64-2](/img/structure/B14183163.png)
[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol: is a chemical compound with a unique structure that combines a cyclopentene ring with a prop-1-en-2-yl group and a methanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol typically involves the cyclization of alkenes and the addition of carbonyl compounds. One common method is the cyclization of a suitable diene with a carbonyl compound under acidic or basic conditions . Another approach involves the esterification of cyclopentenone derivatives with alcohols .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bonds in the cyclopentene ring can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of diverse chemical entities through various reactions .
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for creating high-performance products .
Wirkmechanismus
The mechanism of action of [2-(Prop-1-en-2-yl)cyclopent-1-en-1-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the cyclopentene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Similar structure but with a cyclohexene ring instead of a cyclopentene ring.
Prop-2-en-1-yl cyclopent-1-ene-1-carboxylate: Contains a carboxylate group instead of a hydroxyl group.
Eigenschaften
CAS-Nummer |
918403-64-2 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
(2-prop-1-en-2-ylcyclopenten-1-yl)methanol |
InChI |
InChI=1S/C9H14O/c1-7(2)9-5-3-4-8(9)6-10/h10H,1,3-6H2,2H3 |
InChI-Schlüssel |
LMFJILGLMCFNOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=C(CCC1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


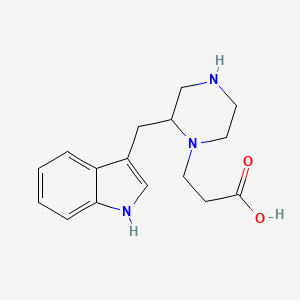
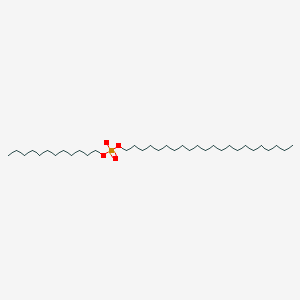

![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)

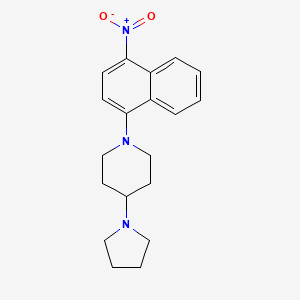
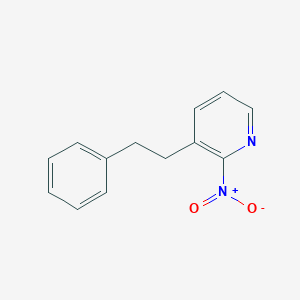
![1-(4-Ethoxyphenyl)-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14183122.png)
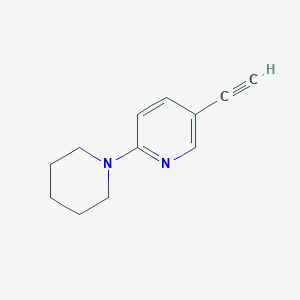
![3,5-Bis(dodecyloxy)-N-{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}benzamide](/img/structure/B14183148.png)
![6-Methoxy-1-[1-(6-methoxynaphthalen-2-yl)ethyl]naphthalen-2-ol](/img/structure/B14183154.png)

![O-tert-Butyl-N-[(4-chlorophenyl)methanesulfonyl]-D-serine](/img/structure/B14183160.png)
![Acetic acid;8-[tert-butyl(dimethyl)silyl]oxyoctan-1-ol](/img/structure/B14183164.png)
